Regioselective C2 Hydrazine Installation: Synthetic Accessibility Advantage
The synthesis of (2,4-dichloro-pyrimidin-2-yl)-hydrazine proceeds via nucleophilic aromatic substitution of 2,4-dichloropyrimidine with hydrazine. Under standard conditions, 2,4-dichloropyrimidine reacts with nucleophiles to produce non-selective mixtures of 2-substituted and 4-substituted products [1]. However, when the reaction is performed with hydrazine hydrate in ethanol with triethylamine, the C2 position can be selectively targeted to yield the desired 2-hydrazinyl-4-chloro isomer with 94.8% yield . This contrasts with the inherent non-selectivity of 2,4-dichloropyrimidine SNAr reactions, where uncontrolled substitution leads to isomeric mixtures that require chromatographic separation [1].
| Evidence Dimension | Synthetic yield of mono-hydrazine substitution product |
|---|---|
| Target Compound Data | 94.8% isolated yield |
| Comparator Or Baseline | 2,4-Dichloropyrimidine standard SNAr amination: non-selective mixtures |
| Quantified Difference | ~95% yield of desired regioisomer versus uncontrolled mixture |
| Conditions | 2,4-dichloropyrimidine (10.0 mmol) in ethanol with triethylamine (20.0 mmol) and hydrazine (10.0 mmol) |
Why This Matters
High isolated yield reduces purification burden and material waste, directly lowering cost-per-gram for downstream applications.
- [1] Regioselective preparation of substituted pyrimidines. (2012). Patent application title. View Source
